Erythromycin (gluceptate)

Solubility Parenteral formulation Reconstitution

Formulation scientists and hospital pharmacies require IV erythromycin salts with defined stability and compatibility. This USP-grade Erythromycin gluceptate (CAS 23067-13-2) is the D-glucoheptonic acid salt engineered for neutral aqueous solutions. - **Specifications:** Potency ≥600 µg/mg (anhydrous), pH 6.0-8.0, water ≤5.0%, endotoxins ≤1.0 EU/mg - **Solubility:** 50 mg/mL in water; supports predictable reconstitution - **Compliance:** USP 788 particulate matter; includes COA with salt-specific IR identification

Molecular Formula C44H81NO21
Molecular Weight 960.1 g/mol
Cat. No. B12396217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin (gluceptate)
Molecular FormulaC44H81NO21
Molecular Weight960.1 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O
InChIInChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3+,4-,5+,6+/m10/s1
InChIKeyZXBDZLHAHGPXIG-CCNHHWBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin Gluceptate USP Monograph Specifications


Erythromycin gluceptate (also known as erythromycin glucoheptonate, CAS 23067-13-2) is a water-soluble macrolide antibiotic salt specifically developed for intravenous administration [1]. It comprises erythromycin base complexed with D-glucoheptonic acid in a 1:1 stoichiometric ratio, with a molecular weight of approximately 960.1 g/mol [2]. As one of two parenterally administered erythromycin salts alongside erythromycin lactobionate, erythromycin gluceptate is defined by United States Pharmacopeia (USP) monographs that establish specific purity, potency, pH, and particulate matter requirements for sterile injectable use [3]. The compound is classified as a small-molecule drug with maximum clinical trial phase IV and was first approved in 1982 [4].

Grade USP compendial-grade erythromycin salt
Research Use Intravenous formulation and admixture compatibility studies
Key Note Not interchangeable with erythromycin lactobionate

Erythromycin Gluceptate Interchangeability Limitations


Although erythromycin gluceptate and erythromycin lactobionate are both water-soluble salts approved for intravenous administration, they are not interchangeable without consideration of specific physicochemical and pharmacopoeial differences [1]. Erythromycin gluceptate was specifically developed using D-glucoheptonic acid to overcome the limitations of earlier acid addition salts, which exhibited either insufficient water solubility or excessive acidity that caused rapid potency loss of the acid-labile macrolide core [2]. The gluceptate salt yields aqueous solutions that are substantially neutral, enabling enhanced room-temperature stability compared to more acidic salt forms [3]. Furthermore, the two IV salts differ in their solubility profiles, USP potency specifications, and pH ranges in reconstituted solution—factors that directly impact infusion compatibility, dosing accuracy, and thrombophlebitis risk in clinical settings . Generic substitution without accounting for these documented differences may compromise formulation stability, patient tolerability, or regulatory compliance.

Target (Gluceptate)
Substitute (Lactobionate)
Neutral pH range (designed)
Moderately acidic range may shift stability
Defined moderate aqueous solubility
Freely soluble; may alter reconstitution parameters
USP potency on anhydrous basis
Different counterion mass alters gravimetric dose

Erythromycin Gluceptate vs. Erythromycin Lactobionate


Aqueous Solubility

Erythromycin gluceptate demonstrates lower aqueous solubility compared to erythromycin lactobionate, a property that influences infusion parameters and tolerability. The gluceptate salt exhibits a solubility of 50 mg/mL in water, whereas the lactobionate salt is freely soluble with solubility exceeding 20 g/L (equivalent to >20 mg/mL) . The lower solubility of gluceptate necessitates slower infusion rates but correlates with reduced incidence of infusion-related thrombophlebitis .

Aqueous Solubility
Reported
50 mg/mL
vs. >20 g/L (lactobionate)
Informs reconstitution volume and infusion research protocols
Cross-study reported data
Solubility Parenteral formulation Reconstitution

USP Potency Specification

Sterile Erythromycin Gluceptate is required by USP monograph to contain not less than 600 µg of erythromycin base (C37H67NO13) per mg, calculated on the anhydrous basis [1]. The labeled amount must be within 90.0% to 115.0% of the declared erythromycin content [2]. This potency specification differs from erythromycin lactobionate, which contains a different counterion mass contribution affecting the gravimetric-to-activity relationship [3].

USP Potency
Class-level
≥600 µg/mg
Lactobionate: different counterion mass
Salt-specific potency requires conversion for research dosing
USP monograph specification
Potency USP monograph Quality control

Reconstituted pH Specification

USP 791 specifies that a solution of Sterile Erythromycin Gluceptate containing 25 mg per mL must exhibit a pH between 6.0 and 8.0 [1]. This pH specification is derived from the gluceptate salt's design objective of producing substantially neutral aqueous solutions [2]. In contrast, erythromycin lactobionate solutions (8.5% w/v) exhibit a pH range of 6.0 to 7.5 [3]. The gluceptate salt's neutral pH range reduces acid-catalyzed degradation of the macrolide lactone ring compared to more acidic erythromycin salts, and improves compatibility with co-administered IV fluids and additives [4].

pH Specification
Reported
pH 6.0–8.0
Lactobionate: pH 6.0–7.5
Neutral pH supports macrolide stability in admixture studies
USP 791 specification
pH stability IV compatibility USP specification

Water Content Limit

Sterile Erythromycin Gluceptate is subject to a USP Water, Method I 921 specification of not more than 5.0% water content [1]. This limit is critical because the gluceptate salt is hygroscopic, and excess moisture accelerates hydrolysis of the macrolide lactone ring, leading to potency loss . The water content specification is more stringent than typical requirements for non-hygroscopic salts and directly informs storage conditions (preserve in Containers for Sterile Solids) [2]. The specification provides a quantifiable quality control parameter that differentiates pharmacopoeial-grade gluceptate from research-grade or non-compendial material [3].

Water Content
Specification review
≤5.0%
Controls hydrolytic degradation and batch consistency
USP Method I 921
Water content Stability Hygroscopicity

Bacterial Endotoxins Limit

Sterile Erythromycin Gluceptate must comply with USP Bacterial Endotoxins Test 85, containing not more than 1.0 USP Endotoxin Unit per mg of erythromycin [1]. This specification is mandatory for any material intended for parenteral administration and distinguishes compendial-grade gluceptate from non-sterile or research-grade material [2]. The gluceptate salt's endotoxin limit is equivalent to that specified for other injectable erythromycin salts, but compliance requires salt-specific validated test methods due to potential interference from the gluceptate counterion in the Limulus amebocyte lysate (LAL) assay [3].

Bacterial Endotoxins
Specification review
≤1.0 EU/mg
Critical for parenteral research use; confirms compendial quality level
USP 85 requirement
Endotoxin USP 85 Parenteral safety

Particulate Matter Compliance

Sterile Erythromycin Gluceptate must meet the requirements of USP Particulate Matter 788 for small-volume injections [1]. This specification limits subvisible particulate contamination to ≤6,000 particles per container ≥10 µm and ≤600 particles per container ≥25 µm when reconstituted . Compliance with USP 788 distinguishes compendial-grade sterile gluceptate from non-sterile bulk powder or research-grade material that lacks particulate matter certification. The particulate burden directly impacts infusion safety, particularly concerning the risk of thrombophlebitis and microvascular occlusion [2].

Particulate Matter
Specification review
Meets USP 788
Distinguishes injectable-grade from non-sterile bulk material
Small-volume injection criteria
Particulate matter USP 788 Injectable quality

Erythromycin Gluceptate Application Scenarios


Sterile Parenteral Formulation Development

Formulation scientists developing IV erythromycin products should prioritize USP-grade Sterile Erythromycin Gluceptate that meets all compendial specifications: ≥600 µg/mg potency (anhydrous basis), pH 6.0–8.0 at 25 mg/mL, ≤5.0% water content, ≤1.0 EU/mg endotoxins, and USP 788 particulate matter compliance [1]. The gluceptate salt's neutral pH and defined solubility (50 mg/mL in water) provide predictable reconstitution and compatibility parameters that differ from erythromycin lactobionate [2]. Procurement of non-compendial material lacking these specifications introduces quantifiable risks of potency variability, endotoxin contamination, and particulate burden.

IV Admixture Compatibility Studies

Hospital pharmacy and clinical research teams evaluating IV admixture compatibility should select Erythromycin Gluceptate based on its USP-specified pH range (6.0–8.0 at 25 mg/mL) and defined aqueous solubility (50 mg/mL) [1]. The gluceptate salt was specifically engineered to yield substantially neutral solutions, minimizing acid-catalyzed macrolide degradation during infusion preparation compared to more acidic erythromycin salts [2]. The lower solubility relative to lactobionate supports slower infusion rates that correlate with reduced thrombophlebitis incidence .

Analytical Reference Standard Procurement

Analytical laboratories requiring reference standards for method development or batch release testing should procure Erythromycin Gluceptate that is accompanied by a Certificate of Analysis documenting compliance with USP specifications: potency ≥600 µg/mg, water content ≤5.0%, pH 6.0–8.0, and endotoxins ≤1.0 EU/mg [1]. The gluceptate salt's distinct counterion (D-glucoheptonate) requires salt-specific infrared absorption identification as specified in the USP monograph [2]. This is essential for methods intended to differentiate gluceptate from lactobionate in complex mixtures.

Gastroparesis & Prokinetic Research

Investigators studying erythromycin's motilin receptor agonist activity for gastroparesis or intestinal motility applications should consider Erythromycin Gluceptate for IV administration protocols [1]. IV erythromycin (as gluceptate or lactobionate) achieves peak plasma concentrations within 1 hour of administration, providing rapid-onset prokinetic effects [2]. Clinical studies demonstrate that IV erythromycin improves gastric emptying and reduces gastric residual volumes in critically ill patients intolerant of enteral feeding . The gluceptate salt's defined solubility and neutral pH facilitate reproducible IV dosing in research settings.

Application
Selection Property
Validation Focus
Parenteral formulation research
USP compendial-grade attributes (potency, pH, water, endotoxins, particulates)
USP specification compliance verification
IV admixture compatibility studies
Defined pH and solubility profile
pH compatibility and infusion parameter optimization research
Analytical reference standard development
Salt-specific identity and potency
IR identification and purity assessment
GI motility and motilin receptor research
IV-compatible erythromycin salt
Prokinetic response in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin (gluceptate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.